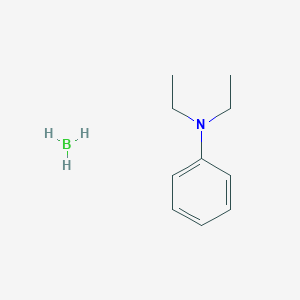
sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate” is known as Astragaloside IV. It is a triterpenoid saponin derived from the Astragalus membranaceus plant, commonly used in traditional Chinese medicine. Astragaloside IV is recognized for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Astragaloside IV can be synthesized through several chemical processes. One common method involves the extraction of the compound from the roots of Astragalus membranaceus using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Astragaloside IV .
Industrial Production Methods
Industrial production of Astragaloside IV typically involves large-scale extraction from Astragalus membranaceus roots. The roots are dried, ground, and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity Astragaloside IV .
Analyse Chemischer Reaktionen
Types of Reactions
Astragaloside IV undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Astragaloside IV, which may exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Astragaloside IV has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studies have shown its potential in modulating immune responses and protecting against oxidative stress.
Medicine: Astragaloside IV is being investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and diabetes.
Industry: It is used in the formulation of dietary supplements and herbal medicines .
Wirkmechanismus
Astragaloside IV exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).
Antioxidant: It enhances the activity of antioxidant enzymes and reduces the production of reactive oxygen species (ROS).
Anti-tumor: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Astragaloside I
- Astragaloside II
- Astragaloside III
Comparison
Astragaloside IV is unique among its analogs due to its higher bioavailability and stronger pharmacological effects. While Astragaloside I, II, and III also exhibit beneficial properties, Astragaloside IV is often preferred in research and therapeutic applications due to its superior efficacy .
Eigenschaften
IUPAC Name |
sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFZISCCZSDND-JJKGCWMISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)
